molecular formula C11H11N3 B171606 N-benzylpyrimidin-5-amine CAS No. 104479-78-9

N-benzylpyrimidin-5-amine

Cat. No. B171606
M. Wt: 185.22 g/mol
InChI Key: LDVQFOUALXZRJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-benzylpyrimidin-5-amine” are not found, there are general methods for the synthesis of pyrimidines . Pyrimidines can be synthesized from β-formyl enamide through a process involving samarium chloride catalyzed cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation .

Scientific Research Applications

Alzheimer's Disease Therapeutics

A study explored the synthesis of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, aiming to identify multifunctional agents for Alzheimer's disease (AD) treatment. These compounds were evaluated for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The findings highlighted a compound with promising multi-targeted inhibitory activities, suggesting its potential as a therapeutic candidate for AD. This research underscores the significance of the central pyrimidine-2,4-diamine ring in developing novel small molecule candidates targeting multiple pathological routes in AD (Mohamed et al., 2012).

A2B Adenosine Receptor Antagonism

Another application involves the discovery of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, particularly compound 5, exhibited high affinity for the A2B receptor, demonstrated a favorable pharmacokinetic profile in preclinical species, and showed efficacy in functional in vitro models (Vidal et al., 2007).

Crystal and Molecular Structures

Research into the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds has provided insights into their conformational differences and substantial hydrogen-bonding interactions. These studies contribute to the understanding of the structural properties essential for the design of pharmacologically active compounds (Odell et al., 2007).

Histone Deacetylase Inhibitors

A series of substituted N-benzylpyrimidin-2-amine derivatives were designed and synthesized as potent histone deacetylase (HDAC) inhibitors. Evaluation of their in vitro HDAC inhibitory and antiproliferative activities against tumor cells indicated that some compounds exhibited potent HDAC inhibitory activities and significant antiproliferative effects, positioning them as novel HDAC inhibitors for cancer treatment (Zhou et al., 2017).

Safety And Hazards

“N-benzylpyrimidin-5-amine” is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

N-benzylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVQFOUALXZRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320364
Record name N-benzylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzylpyrimidin-5-amine

CAS RN

104479-78-9
Record name N-benzylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylpyrimidin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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